4-Iodo-2,3-dimethylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSRHWKZLHNAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600237 | |
| Record name | 4-Iodo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-69-1 | |
| Record name | 4-Iodo-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 4 Iodo 2,3 Dimethylphenol and Substituted Iodophenols
Electrophilic Aromatic Substitution Dynamics of Iodophenols
Electrophilic aromatic substitution (SEAr) reactions are fundamental to the functionalization of aromatic rings. In iodophenols, the directing effects of the substituents play a crucial role in determining the regioselectivity of incoming electrophiles. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions. Conversely, halogens are deactivating yet still direct ortho and para. uci.edu
The general mechanism for electrophilic aromatic substitution involves a two-step process:
Formation of a Carbocation Intermediate: The aromatic ring's π-electrons attack an electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ortho and para positions relative to where the electrophile has added. uci.edulibretexts.org
Restoration of Aromaticity: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. libretexts.org
In the case of substituted phenols, the position of electrophilic attack is influenced by the existing substituents. For instance, in phenols with an ortho substituent, electrophilic substitution, such as iodination, primarily occurs at the para position. thieme-connect.com The presence of multiple substituents, as in 4-iodo-2,3-dimethylphenol, leads to a more complex substitution pattern determined by the combined electronic and steric effects of the hydroxyl, iodo, and methyl groups. While the hydroxyl group strongly activates the ring, the iodine and methyl groups also influence the electron density and accessibility of the remaining unsubstituted positions.
Direct iodination of phenols can be challenging due to the low electrophilicity of molecular iodine and the reducing nature of the hydrogen iodide byproduct. thieme-connect.com To overcome this, iodination is often carried out in the presence of an oxidizing agent or a Lewis acid. thieme-connect.com
Hypervalent Iodine Chemistry Involving Iodophenol Derivatives
Iodophenol derivatives can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and environmentally benign nature. acs.orgnih.gov These reagents, particularly iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes), are widely used for various selective oxidative transformations. acs.orgnih.gov
Iodoarenes, including iodophenols, can be oxidized to higher valence states. The oxidation of iodoarenes to λ³-iodanes, such as (diacetoxyiodo)arenes, and λ⁵-iodanes, like iodylarenes, is a key step in accessing the reactivity of these species. acs.orgnih.gov For example, 2-iodobenzoic acid can be converted to 2-iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent, by treatment with reagents like oxone. youtube.com Similarly, stable, microcrystalline 2-iodylphenol ethers have been prepared through the oxidation of the corresponding 2-iodophenol (B132878) ethers. organic-chemistry.org The stability of these hypervalent iodine compounds is often enhanced by ortho-substituents that can form intramolecular secondary bonds. nih.gov
The structure of λ³-iodanes is typically a pseudo-trigonal bipyramid, featuring a hypervalent three-center, four-electron (3c-4e) bond that is highly polarized, longer, and weaker than a standard covalent bond. acs.orgnih.gov This hypervalent bond is responsible for the high electrophilic reactivity of these compounds. acs.orgnih.gov Organic λ⁵-iodanes possess a distorted octahedral structure. nih.gov
Hypervalent iodine compounds derived from iodophenols are effective oxidizing agents for a range of functional group transformations.
Sulfide to Sulfoxide: Hypervalent iodine reagents can selectively oxidize sulfides to sulfoxides. organic-chemistry.org For instance, 2-iodylphenol ethers are capable of this transformation. organic-chemistry.org Recyclable ion-supported hypervalent iodine reagents have also been developed for the mild and efficient oxidation of sulfides, tolerating various other functional groups. organic-chemistry.org
Alcohol Oxidation: Hypervalent iodine reagents are widely used for the oxidation of alcohols to aldehydes and ketones. youtube.com Reagents like 2-iodylphenol ethers can oxidize alcohols to their corresponding aldehydes or ketones. organic-chemistry.org 2-Iodoxybenzenesulfonic acid, which can be generated in situ, is a highly active catalyst for the oxidation of alcohols with Oxone, providing a selective method for producing aldehydes, carboxylic acids, and ketones. organic-chemistry.org The Dess-Martin periodinane, a derivative of 2-iodobenzoic acid, is another popular reagent for this transformation due to its improved solubility. youtube.com
Aryne Generation and Subsequent Transformations from Iodophenol Precursors
Iodophenols can serve as precursors for the generation of arynes, which are highly reactive intermediates with a formal triple bond within an aromatic ring. rsc.orgosti.gov Arynes are valuable in organic synthesis for the construction of complex molecules through various cycloaddition and nucleophilic addition reactions. osti.gov
A common method for generating arynes involves the use of o-silylaryl triflates, which can be prepared from the corresponding iodophenols. osti.gov For example, 2-iodo-4,5-dimethylphenol (B10385) can be converted into an aryne precursor. nih.govacs.org The general strategy involves the silylation of the iodophenol, followed by conversion of the phenolic hydroxyl group into a good leaving group, such as a triflate. Treatment of this precursor with a fluoride (B91410) source then generates the aryne under mild conditions. rsc.org
The generation of arynes from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, which can be synthesized from phenols, provides an alternative, fluoride-free method. nih.govacs.org These precursors allow for aryne formation under relatively mild conditions and have been used in nucleophilic addition and cycloaddition reactions. nih.govacs.org
Once generated, arynes can undergo a variety of transformations, including:
Nucleophilic Addition: Nucleophiles such as amines, phenols, and carboxylic acids can add to the aryne to form substituted aromatic compounds. osti.gov
Cycloaddition Reactions: Arynes can participate in [4+2] and [3+2] cycloaddition reactions to form various cyclic and heterocyclic systems. osti.gov
The regioselectivity of reactions involving unsymmetrically substituted arynes is an important consideration in their synthetic applications. osti.gov
Halogen Exchange Reactions and Carbon-Iodine Bond Cleavage
The carbon-iodine bond in iodophenols is susceptible to cleavage and can participate in halogen exchange reactions. These reactions are important for the further functionalization of the aromatic ring.
Halogen exchange can be achieved by treating organotellurium chlorides, derived from the reaction of tellurium tetrachloride with phenols like 2,3-dimethylphenol (B72121), with potassium bromide or potassium iodide. asianpubs.org This process allows for the conversion of the chloro derivatives to the corresponding bromo and iodo derivatives. asianpubs.org
Deiodination, the cleavage of the carbon-iodine bond, is a significant reaction of iodophenols, particularly in environmental contexts where these compounds can be pollutants. researchgate.netacs.org Ferrate(VI) (Fe(VI)O₄²⁻) has been shown to be an effective reagent for the deiodination of iodophenols. researchgate.netacs.org
The kinetics of the reaction between ferrate(VI) and iodide species are pH-dependent. Ferrate(VI) reacts much faster with HOI than with I⁻. researchgate.netacs.org The primary pathway for the treatment of iodide-containing waters is the oxidation of I⁻ to HOI, followed by its further oxidation to IO₃⁻ by ferrate(VI). researchgate.netacs.org This rapid oxidation to iodate (B108269) makes ferrate(VI) a promising option for mitigating the formation of iodinated disinfection byproducts in water treatment. researchgate.netacs.org
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. wikipedia.org This reaction is particularly significant for the preparation of organolithium reagents from organoiodides, a method discovered independently by Gilman and Wittig in the late 1930s. wikipedia.org The reaction involves the exchange of a halogen atom in an organic halide with a metal from an organometallic reagent. For substituted iodophenols like this compound, this reaction provides a pathway to generate reactive organometallic intermediates that can be used in a variety of subsequent synthetic transformations.
The general scheme for a lithium-halogen exchange reaction is as follows: R−Li + R′−X → R−X + R′−Li wikipedia.org
The reaction equilibrium favors the formation of the more stable organolithium reagent, which is influenced by the hybridization of the carbon atom bonded to lithium (sp > sp2 > sp3). wikipedia.org The rate of exchange is typically fast and follows the trend of I > Br > Cl, making iodoarenes, such as this compound, excellent substrates for this transformation. wikipedia.org
The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic pathway involving a reversible "ate-complex" intermediate. wikipedia.org This has been supported by the crystallization of such complexes. wikipedia.org The presence of chelating groups, such as the hydroxyl group in phenols, can accelerate the rate of exchange. wikipedia.org
In the context of this compound, the halogen-metal exchange would involve treating the iodophenol with an organolithium reagent, such as n-butyllithium or t-butyllithium, to generate the corresponding aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the dimethylphenol ring. This method is a cornerstone for creating functionalized aromatic compounds that may not be accessible through direct substitution methods. ias.ac.in
The following interactive table summarizes key aspects of halogen-metal exchange reactions involving substituted iodophenols.
| Substrate | Reagent | Intermediate | Application | Reference |
|---|---|---|---|---|
| Aryl Iodide | Organolithium (e.g., n-BuLi, t-BuLi) | Aryllithium | Formation of C-C and C-heteroatom bonds | wikipedia.orgias.ac.in |
| Vinyl Halide | Organolithium | Vinyllithium | Retains stereochemistry of the double bond | wikipedia.org |
| 4-Iodo-3,5-dimethylphenol | Not explicitly detailed in search results | Lithium 4-hydroxy-2,6-dimethylphenyl | Arylation of PEG for bioconjugation | chemrxiv.org |
| Methyl 2-iodobenzoate | Isopropylmagnesium chloride | 2-carbomethoxyphenylmagnesium chloride | Synthesis of lactones | science.gov |
Radical Reactions and Mechanistic Studies (e.g., 2-hydroxyphenyl radical formation)
Substituted iodophenols, including isomers of iodophenol, are important precursors for the generation of hydroxyphenyl radicals, which are key intermediates in various chemical processes. The photolysis or pyrolysis of iodophenols leads to the homolytic cleavage of the carbon-iodine bond, resulting in the formation of a hydroxyphenyl radical and an iodine atom. rsc.orgrsc.org
For instance, the photolytic generation of the 2-hydroxyphenyl radical from 2-iodophenol has been studied in cryogenic argon matrices. researchgate.netresearchgate.net Upon UV irradiation, 2-iodophenol decomposes to form the 2-hydroxyphenyl radical. rsc.orgresearchgate.net Mechanistic studies have shown that these radicals can undergo further reactions, such as isomerization and decomposition. researchgate.net
A significant reaction pathway for hydroxyphenyl radicals is the isomerization to the more stable phenoxy radical. rsc.orgrsc.org This rearrangement is followed by decarbonylation (loss of carbon monoxide) to produce cyclopentadienyl (B1206354) radicals, which can further fragment to propargyl radicals and acetylene (B1199291) at higher temperatures. rsc.orgrsc.org This decomposition pattern is observed for 2-, 3-, and 4-hydroxyphenyl radicals, suggesting that the phenoxy radical is a common intermediate. rsc.orgrsc.org
The 2-hydroxyphenyl radical has also been shown to react with molecular oxygen, even at cryogenic temperatures. researchgate.netresearchgate.net This reaction involves a facile researchgate.netresearchgate.netH-shift in the initially formed peroxy radical, leading to the formation of hydrogen-bound complexes of o-benzoquinone. researchgate.net This process highlights the high reactivity of hydroxyphenyl radicals and their potential involvement in oxidation reactions.
Mechanistic studies often employ techniques like matrix-isolation IR and UV-vis spectroscopy, as well as quantum chemical calculations, to identify and characterize the transient radical species and to understand the energetics of the reaction pathways. researchgate.netresearchgate.net The trapping of radical intermediates is another crucial method for elucidating reaction mechanisms. chimia.ch
The following interactive table presents detailed research findings on radical reactions of iodophenols.
| Precursor | Radical Formed | Method of Generation | Key Findings | Reference |
|---|---|---|---|---|
| 2-Iodophenol | 2-Hydroxyphenyl radical | UV photolysis in argon matrix | Isomerizes to phenoxy radical, then decomposes to cyclopentadienyl radical + CO. | rsc.orgrsc.org |
| 2-Iodophenol | 2-Hydroxyphenyl radical | UV irradiation | Reacts with O2 at 35 K via a researchgate.netresearchgate.netH-shift in the peroxy radical. | researchgate.net |
| 3-Iodophenol | 3-Hydroxyphenyl radical | Pyrolysis | Shows greater stability towards isomerization and decomposition compared to the 2-isomer. | rsc.org |
| 4-Iodophenol (B32979) | 4-Hydroxyphenyl radical | Pyrolysis | Follows the same decomposition pathway as 2- and 3-isomers via the phenoxy radical. | rsc.orgrsc.org |
Advanced Analytical and Spectroscopic Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Iodo-2,3-dimethylphenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the molecular skeleton and determine the precise arrangement of atoms.
¹H NMR: In the proton NMR spectrum of this compound, specific signals (resonances) correspond to the different types of hydrogen atoms in the molecule. The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their splitting patterns (e.g., doublets) and coupling constants would confirm their positions relative to each other. The methyl groups at positions 2 and 3 would appear as distinct singlets in the upfield region of the spectrum. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound results in a separate signal. The carbon atom bonded to the iodine (C4) is significantly influenced by the heavy atom effect, causing its signal to shift to a characteristically upfield (lower ppm) position, often around 90 ppm. The carbons bearing the hydroxyl group (C1) and the methyl groups (C2, C3) would appear at distinct downfield chemical shifts, while the remaining aromatic carbons (C5, C6) would also have characteristic resonances.
While specific experimental data for this compound is not broadly published, the expected chemical shifts can be predicted based on established principles and data from similar substituted phenols.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Methyl Protons (C2-CH₃) | ¹H | ~2.2 | Singlet |
| Methyl Protons (C3-CH₃) | ¹H | ~2.3 | Singlet |
| Aromatic Proton (C5-H) | ¹H | ~7.0 | Doublet |
| Aromatic Proton (C6-H) | ¹H | ~7.4 | Doublet |
| Hydroxyl Proton (OH) | ¹H | 4.5 - 6.0 | Broad Singlet |
| Methyl Carbons | ¹³C | 15 - 25 | |
| C4 (Iodo-substituted) | ¹³C | ~90 | Signal shifted upfield due to iodine. |
| Aromatic Carbons (C5, C6) | ¹³C | 120 - 140 | |
| C2, C3 (Methyl-substituted) | ¹³C | 130 - 145 | |
| C1 (Hydroxy-substituted) | ¹³C | ~155 | Signal shifted downfield due to oxygen. |
Mass Spectrometry Techniques (GC-MS, LC-MS, UPLC) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic separation methods like Gas Chromatography (GC), Liquid Chromatography (LC), or Ultra-Performance Liquid Chromatography (UPLC), it provides high sensitivity and selectivity for both identifying and quantifying compounds in complex mixtures.
GC-MS: For a compound like this compound, GC-MS is a suitable technique. The compound is first vaporized and separated from other components in a GC column. Upon entering the mass spectrometer, it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound (248.06 g/mol ). The high energy of EI also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is reproducible and serves as a "molecular fingerprint" for identification. Common fragmentation pathways for this molecule would include the loss of a methyl group (M-15) or the loss of the iodine atom.
LC-MS and UPLC-MS: LC-MS and the more advanced UPLC-MS are used for compounds that may not be suitable for GC due to low volatility or thermal instability. The compound is separated in the liquid phase before being introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in less fragmentation and a more prominent molecular ion peak, making it ideal for quantification. These methods are frequently employed in environmental and biological studies. academicjournals.org
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Ion/Fragment | Expected m/z | Description |
| EI-MS | [C₈H₉IO]⁺ | 248 | Molecular Ion (M⁺) |
| EI-MS | [C₇H₆IO]⁺ | 233 | Loss of a methyl group (-CH₃) |
| EI-MS | [C₈H₉O]⁺ | 121 | Loss of an iodine atom (-I) |
| ESI-MS | [C₈H₈IO]⁻ | 247 | Deprotonated molecule [M-H]⁻ in negative ion mode |
Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.
A prominent, broad band would appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding. Sharp peaks around 2900-3000 cm⁻¹ correspond to the C-H stretching of the methyl groups. The aromatic C=C stretching vibrations typically appear as a series of absorptions in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) group would be observed around 1200 cm⁻¹. The C-I stretch is expected to appear at lower wavenumbers, typically in the fingerprint region below 600 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600 - 3200 | O-H Stretch | Phenolic Hydroxyl |
| 3000 - 2850 | C-H Stretch | Methyl Groups |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1200 | C-O Stretch | Phenol |
| < 600 | C-I Stretch | Iodo Group |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.
The analysis would yield an electron density map from which the exact positions of the carbon, oxygen, iodine, and hydrogen atoms can be determined. This allows for the precise measurement of bond lengths (e.g., C-I, C-O, C-C) and bond angles within the molecule. Furthermore, it reveals the conformation of the molecule in the solid state and provides insight into intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and a neighboring molecule, and potential π-π stacking interactions between aromatic rings. While crystal structures for many related iodo-phenolic compounds exist, a specific structure for this compound is not prominently available in crystallographic databases.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method with UV detection is standard for assessing purity and performing quantitative analysis.
In a typical setup, the compound is injected into a nonpolar stationary phase (like a C18 column) and eluted with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. Because of its phenolic structure, this compound possesses a chromophore that absorbs UV light, allowing for sensitive detection with a UV-Vis detector. The wavelength of maximum absorbance (λmax) for substituted phenols is typically in the 270-280 nm range.
By running a standard of known concentration, a calibration curve can be constructed to accurately quantify the amount of this compound in a sample. The method's precision and accuracy make it invaluable for quality control. Research on related compounds, such as the analysis of 4-iodo-2,6-dimethylphenol, demonstrates the utility of HPLC-UV for quantifying iodinated phenols with high linearity and low detection limits. libretexts.orgchromatographyonline.com
Table 4: Typical HPLC-UV Parameters for Analysis of Iodophenols
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm |
| Injection Volume | 10 - 20 µL |
Derivatization Methods for Enhanced Analytical Detection (e.g., for environmental analysis)
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. nih.gov While many studies describe the formation of iodophenols as a derivatization product for detecting substances like iodide or chlorine dioxide, one can also derivatize the this compound molecule itself to enhance its detection. libretexts.org
The primary target for derivatization on this molecule is the active hydroxyl group.
Silylation: Reacting the phenol with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and thermal stability, making it much more suitable for analysis by Gas Chromatography (GC-MS).
Acylation/Alkylation: The hydroxyl group can be converted to an ester or ether. This can be done to improve chromatographic behavior or to introduce a specific tag.
Fluorophore Tagging: For highly sensitive detection in HPLC, the phenol can be reacted with a fluorescent tagging agent (a fluorophore), such as dansyl chloride. The resulting derivative can be detected using a fluorescence detector, which offers significantly lower detection limits than UV absorbance, a critical advantage in trace environmental or biological analysis.
These derivatization strategies allow analysts to tailor the properties of this compound to the requirements of a specific analytical instrument, thereby improving separation efficiency, sensitivity, and selectivity.
Research Applications in Advanced Materials and Organic Synthesis
Applications in Liquid Crystalline Materials Development
The development of liquid crystalline materials often involves the use of rigid, aromatic cores, and iodinated compounds can serve as intermediates in the synthesis of these structures. Patents and publications in this field describe the use of various substituted iodophenols, such as 4-iodo-3-methylphenol , in the creation of liquid crystal compounds. However, there are no specific mentions or applications of 4-Iodo-2,3-dimethylphenol in the design or synthesis of liquid crystalline materials.
Probes in Biochemical and Enzymatic Assays
Iodinated phenols can be used as probes or derivatizing agents in various analytical and biochemical assays. For instance, 4-iodo-2,6-dimethylphenol has been used for derivatization in the gas chromatography-mass spectrometry determination of hydrogen peroxide. In contrast, there is no documented use of This compound as a probe or label in biochemical or enzymatic assays.
Environmental Research: Occurrence, Fate, and Remediation of Iodophenols
Presence and Levels in Aquatic Environments
Iodinated phenols, such as 4-iodo-2,3-dimethylphenol, have been detected in various aquatic environments, including river water, wastewater, and drinking water. brighton.ac.ukresearchgate.net Their presence is often associated with the discharge of industrial and municipal waste, as well as their formation during water disinfection processes. brighton.ac.ukepa.gov
Research has identified iodophenols at nanogram per liter (ng/L) levels in river water and wastewater treatment plant effluents. researchgate.net For instance, studies have confirmed the presence of various iodo-phenolic compounds in chloraminated treated produced waters from oil and gas extraction. walisongo.ac.id While specific concentration data for this compound is often part of broader analyses of iodinated compounds, the identification of related structures like 4,6-diiodo-2,3-dimethylphenol in such wastewaters suggests the potential for this compound to also be present. walisongo.ac.id
The following table summarizes the detection of related iodinated phenols in various water sources, providing context for the potential occurrence of this compound.
| Water Source | Detected Iodinated Phenols | Reference |
| Chloraminated Oil & Gas Produced Waters | 2-iodophenol (B132878), 4-iodophenol (B32979), 2,4,6-triiodophenol (B146134), 4-iodo-2-methylphenol, 4,6-diiodo-2,3-dimethylphenol | walisongo.ac.id |
| River Water, Wastewater Effluent, Medical Wastewater | Iodophenols (general) | researchgate.net |
| Raw and Drinking Water (UK) | I-DBP precursors and I-DBPs | brighton.ac.uk |
It is important to note that the concentrations of these compounds can fluctuate based on the level of industrial activity, wastewater treatment efficacy, and the specific disinfection methods employed in drinking water treatment plants. brighton.ac.ukresearchgate.net
Formation as Disinfection By-Products (DBPs) in Water Treatment
A primary pathway for the introduction of this compound into the environment is its formation as a disinfection by-product (DBP) during water treatment. acs.orgnih.gov DBPs are chemical compounds formed when disinfectants, such as chlorine, react with natural organic matter (NOM), anthropogenic pollutants, iodide, and bromide present in the source water. researchgate.netmdpi.com Iodinated DBPs (I-DBPs), including iodophenols, are of particular concern due to their generally higher toxicity compared to their chlorinated and brominated counterparts. nih.govresearchgate.net
Mechanisms of Iodinated DBP Formation during Chlorination and Other Disinfection Processes
The formation of iodinated DBPs is a complex process influenced by the type of disinfectant used and the chemical composition of the water. During chlorination or chloramination, iodide (I⁻) in the source water is oxidized to form hypoiodous acid (HOI). researchgate.netacs.org This reactive iodine species is a primary iodinating agent that can then react with aromatic compounds like phenols through electrophilic substitution to form I-DBPs. researchgate.netacs.org
The mechanism generally involves the following steps:
Oxidation of Iodide: Disinfectants like chlorine or chloramine (B81541) oxidize iodide ions to form hypoiodous acid (HOI).
Electrophilic Attack: The HOI then acts as an electrophile, attacking the aromatic ring of precursor molecules like 2,3-dimethylphenol (B72121).
Substitution: An iodine atom is substituted onto the aromatic ring, leading to the formation of iodinated phenols.
Computational modeling suggests that the hydronium ion of hypoiodous acid (H₂OI⁺) can also be a significant participant in the formation of I-DBPs, even at low concentrations. acs.org The pH of the water can also affect the iodination process, with studies showing that the formation of some iodinated products decreases as the pH increases from 6 to 8. acs.org
Influence of Precursor Organic Matter and Iodine Species
The presence and nature of precursor organic matter and iodine species are critical factors in the formation of this compound and other I-DBPs.
Precursor Organic Matter: Natural organic matter (NOM), which is ubiquitous in surface waters, serves as a primary source of precursor compounds for DBP formation. mdpi.comresearchgate.net Specific components of NOM, such as humic and fulvic acids, contain phenolic functional groups that are susceptible to iodination. Additionally, anthropogenic compounds, including methylphenols and dimethylphenols present in industrial wastewater (e.g., from oil and gas production), can act as direct precursors to iodinated phenols. walisongo.ac.idacs.org For example, 2,3-dimethylphenol itself is a known environmental contaminant found in industrial effluents and can serve as the direct precursor for the formation of this compound during disinfection. nih.govchemicalbook.com
Iodine Species: The primary source of iodine for I-DBP formation is inorganic iodide (I⁻) naturally present in water sources. nih.gov However, organic iodine compounds, such as those found in certain industrial wastes or from the degradation of iodinated pharmaceuticals, can also contribute to the formation of I-DBPs. researchgate.netnih.gov The concentration of iodide in the water is a key determinant of the extent of I-DBP formation.
The following table highlights key precursors and influencing factors in the formation of iodinated phenols.
| Factor | Description | Reference |
| Precursor Organic Matter | Natural Organic Matter (NOM), methylphenols, dimethylphenols from industrial sources. | walisongo.ac.idmdpi.comresearchgate.netacs.org |
| Iodine Species | Inorganic iodide (I⁻) is the main source; organic iodine can also contribute. | researchgate.netnih.gov |
| Disinfectant Type | Chlorine and chloramines are common disinfectants leading to I-DBP formation. | researchgate.net |
| Water pH | Can influence the rate and mechanism of iodination. | acs.org |
Degradation Pathways and Environmental Persistence
The environmental fate of this compound is determined by its persistence and the various degradation processes it may undergo. While some phenolic compounds can be persistent in the environment, various abiotic and biotic pathways can lead to their transformation and breakdown. epa.govepa.gov
Oxidative Degradation Processes
Oxidative processes play a significant role in the degradation of iodophenols in the environment and in engineered water treatment systems.
Ferrate(VI): Ferrate(VI) [Fe(VI)] has been shown to be an effective oxidant for the degradation of iodophenols. researchgate.net The process involves the initial cleavage of the carbon-iodine (C-I) bond, leading to deiodination. The resulting iodide is then rapidly oxidized to the more stable and less toxic iodate (B108269) (IO₃⁻). researchgate.net The phenolic intermediates formed after deiodination are further oxidized into smaller molecules. researchgate.net The reaction is spontaneous, as indicated by a negative Gibbs free energy change. researchgate.net Pre-oxidation with ferrate(VI) has also been shown to be effective in preventing the formation of iodinated DBPs during subsequent disinfection. researchgate.net
Hydrogen Peroxide (H₂O₂): While not as extensively studied for this compound specifically, advanced oxidation processes involving hydrogen peroxide, often in combination with UV light or other catalysts, are known to be effective in degrading a wide range of organic pollutants, including phenols. These processes generate highly reactive hydroxyl radicals that can non-selectively attack and mineralize organic compounds.
The table below summarizes the key aspects of oxidative degradation of iodophenols.
Biological Degradation by Microorganisms
Microorganisms play a crucial role in the natural attenuation of phenolic compounds in the environment. Certain bacteria are capable of utilizing phenols and their derivatives as a source of carbon and energy.
Studies on the biodegradation of dimethylphenols by various bacterial strains have shown that these compounds can be degraded, although the pathways and efficiencies can vary. nih.gov For example, bacteria isolated from river water polluted with phenolic compounds have demonstrated the ability to degrade various dimethylphenol isomers. nih.gov The degradation often proceeds through ring-cleavage pathways, where enzymes break open the aromatic ring, leading to the formation of intermediates that can enter central metabolic pathways. nih.gov
However, the presence of multiple phenolic compounds can sometimes lead to complex interactions, where the degradation of one compound might be inhibited by the presence of another or its metabolic by-products. nih.gov While specific studies on the microbial degradation of this compound are limited, the existing research on related dimethylphenols suggests that biodegradation is a plausible, albeit potentially slow, environmental fate process. nih.govepa.gov The persistence of such compounds is considered low in some contexts, with complete degradation possible over a couple of months. epa.gov
Remediation Strategies for Iodinated Contaminants in Water
The presence of iodinated organic compounds, such as iodophenols, in water sources is a growing environmental concern due to their potential for increased toxicity compared to their chlorinated and brominated analogs. The remediation of water contaminated with these compounds, including this compound, is crucial for protecting both ecosystem and human health. Various strategies are being explored for the removal and degradation of iodinated contaminants, primarily focusing on advanced oxidation processes (AOPs), bioremediation, and adsorption techniques.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org These processes are particularly effective for the degradation of persistent and toxic chemical compounds. ultraaqua.com AOPs can be deployed using various systems, including ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, or a combination thereof. wikipedia.org The fundamental principle of AOPs is the in-situ generation of these powerful, non-selective hydroxyl radicals, which can rapidly attack and break down complex organic molecules into smaller, less harmful substances, and can ultimately lead to complete mineralization into carbon dioxide and water. wikipedia.orgultraaqua.com
In the context of iodinated phenols, AOPs involving sulfate (B86663) radicals (SR-AOPs) have been investigated. Studies using phenol (B47542) as a model compound have shown that under heat-activated persulfate oxidation, iodide (I⁻) is transformed into free iodine, which then reacts with phenol to form iodinated disinfection by-products (DBPs) like iodoform (B1672029) and iodoacetic acids, with iodophenols being identified as intermediate products. nih.gov However, with a sufficient concentration of sulfate radicals, these iodinated byproducts can be further degraded and transformed into the less toxic iodate (IO₃⁻). nih.gov Another promising AOP is the use of ferrate [Fe(VI)], which has demonstrated the ability to oxidize phenolic compounds in iodine-containing water. acs.org Research has shown that ferrate can remove iodine from iodinated aromatic products, converting the highly toxic organic iodine into non-toxic iodate. acs.org The effectiveness of this process is influenced by pH and the concentration of iodide, with alkaline conditions favoring the formation of iodinated phenolic by-products. acs.orgnih.gov
Bioremediation offers a potentially cost-effective and environmentally friendly approach to treating water contaminated with halogenated organic compounds. This process relies on microorganisms to transform or degrade contaminants. Reductive dehalogenation, an anaerobic biological process, is a key mechanism for the bioremediation of organohalogen pollutants. epa.gov In this process, microorganisms use the halogenated compound as an electron acceptor, removing the halogen atom and replacing it with hydrogen. This dehalogenation step typically results in products that are less toxic and more amenable to further aerobic degradation. epa.gov The presence of naturally occurring organohalogens in marine environments has led to the evolution of bacteria capable of effective dehalogenation. epa.gov While specific studies on the bioremediation of this compound are limited, the principles of reductive dehalogenation suggest its potential applicability. However, it is also important to note that under certain conditions, such as in the biological treatment of oil and gas produced water, the biotic formation of iodinated organic compounds like triiodomethane has been observed, indicating that the biological processes can also contribute to the formation of these contaminants. nih.gov
Below are interactive data tables summarizing research findings on the remediation of related compounds.
Table 1: Performance of Advanced Oxidation Processes on Phenolic Compounds in the Presence of Iodide
| AOP System | Target Compound | Key Findings | Reference |
| Heat-activated Persulfate | Phenol | Iodide is oxidized to free iodine, forming iodophenols as intermediates which can be further degraded to iodate with sufficient sulfate radicals. | nih.gov |
| Ferrate [Fe(VI)] | Phenol, Bisphenol A, p-hydroxybenzoic acid | At pH 7.0-9.0, HOI forms and reacts with phenols to create iodinated products. Ferrate can then deiodinate these products, converting organic iodine to non-toxic iodate. | acs.org |
| Ozone/Hydrogen Peroxide | Diatrizoate, Iomeprol, Iopromide, Iopamidol | Complete removal of nonionic compounds and over 80% removal of diatrizoate was achieved, with the release of inorganic iodine. | mdpi.com |
Table 2: Adsorption Capacities of Various Adsorbents for Phenolic Compounds
| Adsorbent | Target Compound | Adsorption Capacity (mg/g) | Optimal Conditions | Reference |
| KOH-activated SBAC | 4-Chlorophenol | 265.08 | KOH to sludge ratio 3:1 | mdpi.com |
| Graphene Nanoplatelets (C300) | Sulfamethoxazole | 210.08 | pH 4 | nih.gov |
| Graphene Nanoplatelets (C300) | Acetaminophen | 56.21 | pH 8 | nih.gov |
| Dried Sewage Sludge | Phenol | 42.7 | pH 8, 40 °C | mdpi.com |
Academic Studies on Toxicological and Ecotoxicological Implications of Iodophenols
Cytotoxicity and Genotoxicity Studies of Iodophenols
Iodinated disinfection byproducts are consistently found to be more cytotoxic and genotoxic than their chlorinated and brominated counterparts. researchgate.netamazonaws.comacs.org Studies on mammalian cells, such as the Chinese Hamster Ovary (CHO) cell line, have been instrumental in quantifying the toxic potential of various iodophenols.
Detailed Research Findings: Research has identified numerous iodophenolic compounds in treated waters, including homologous series of mono-, di-, and tri-iodinated phenols, as well as classes like iodomethylphenols and iododimethylphenols. acs.orgwalisongo.ac.id A comparative study on the cytotoxicity of four specific iodophenols revealed that all were cytotoxic. acs.org Notably, 2,4,6-triiodophenol (B146134) was found to be more cytotoxic than most trihalomethanes and haloacetic acids, which are regulated classes of DBPs. acs.orgresearchgate.net
Genotoxicity, a measure of a substance's ability to damage DNA, is a significant concern for I-DBPs. Iodoacetic acid, while not a phenol (B47542), is recognized as the most genotoxic of all DBPs studied to date. researchgate.net Studies have confirmed that iodinated phenols also contribute to genotoxicity. For instance, an investigation into I-DBPs identified from chloramination processes found that compounds like 2,6-diiodo-4-nitrophenol (B1216091) exhibited significant genotoxicity, being many times more toxic than regulated DBPs like tribromomethane (TBM) and dichloroacetic acid (DCAA). acs.org
The tables below summarize key findings from cytotoxicity and genotoxicity assays on various iodophenols.
Cytotoxicity of Selected Iodinated Compounds
| Compound | Assay Type | Endpoint (EC50 in µM) | Reference |
|---|---|---|---|
| Nitroxynil | CHO Cell Assay | 8.07 | acs.org |
| 2,6-diiodo-4-nitrophenol | CHO Cell Assay | 31.7 | acs.org |
| 3,5-diiodo-4-hydroxybenzonitrile | CHO Cell Assay | 60.2 | acs.org |
| 2,4,5-triiodoimidazole | CHO Cell Assay | 65.8 | acs.org |
| Tribromomethane (TBM) - Regulated DBP | CHO Cell Assay | 2400 | acs.org |
| Dichloroacetic Acid (DCAA) - Regulated DBP | CHO Cell Assay | 5960 | acs.org |
Genotoxicity of Selected Iodinated Compounds
| Compound | Endpoint (IR1.5 in µM) | Reference |
|---|---|---|
| 2,6-diiodo-4-nitrophenol | 0.017 | acs.org |
| Nitroxynil | 0.019 | acs.org |
| 3,5-diiodo-4-hydroxybenzonitrile | 0.031 | acs.org |
| 2,4,5-triiodoimidazole | 0.041 | acs.org |
Mechanisms of Biological Interaction and Enzyme Inhibition
The toxicity of phenolic compounds often stems from their interaction with biological macromolecules, particularly enzymes. researchgate.net Iodophenols can exert their effects through several mechanisms, including enzyme inhibition, which disrupts normal cellular processes.
Mechanisms of Inhibition: Enzyme inhibitors can be classified as reversible or irreversible. libretexts.org Reversible inhibitors form noncovalent bonds and can be dislodged, while irreversible inhibitors typically form strong, covalent bonds with the enzyme, permanently deactivating it. researchgate.netlibretexts.org
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, blocking the substrate from binding. libretexts.orgnih.gov
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's shape and reducing its efficiency. libretexts.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the reaction from completing. libretexts.org
Irreversible Inhibition: The inhibitor covalently binds to the enzyme, often at a critical amino acid residue in the active site, causing permanent inactivation. youtube.com
Iodoacetamide, a related organoiodine compound, is a well-known example of an irreversible inhibitor that modifies cysteine residues within enzymes. youtube.com Similarly, certain substituted phenols have been shown to cause irreversible inhibition of thyroid peroxidase, an essential enzyme in thyroid hormone synthesis. cdc.gov The iodine atom in compounds like 4-iodo-2,3-dimethylphenol can influence its reactivity and ability to interact with biological targets, such as forming halogen bonds with Lewis bases in the binding pockets of proteins. acs.org This interaction can be a key factor in their biological activity and potential for enzyme inhibition. acs.orgchemimpex.com
Structure-Toxicity Relationships for Halogenated Phenols
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that predict the biological activity of chemicals based on their molecular structure. These models have been extensively applied to halogenated phenols to understand how specific structural features influence their toxicity. tandfonline.comnih.govoup.com
Key Findings from QSAR Studies: The toxicity of halogenated phenols is strongly influenced by two main factors:
Hydrophobicity: Measured by the 1-octanol/water partition coefficient (log Kow), hydrophobicity describes a chemical's tendency to partition into fatty tissues. Generally, higher hydrophobicity leads to greater toxicity because the compound can more easily cross biological membranes and accumulate in organisms. nih.govresearchgate.net
Electronic Effects: The electronic properties of substituents on the phenol ring, often quantified by the Hammett sigma constant (σ) or the acidity constant (pKa), play a crucial role. nih.gov These parameters describe how substituents affect the electron density of the molecule, which in turn influences its reactivity and interaction with biological targets. jst.go.jp
Key Parameters in QSAR Models for Phenol Toxicity
| Parameter | Description | Influence on Toxicity | Reference |
|---|---|---|---|
| log Kow (Hydrophobicity) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase. | Higher values are generally correlated with increased toxicity. | nih.govresearchgate.net |
| Hammett Constant (σ) | Quantifies the electron-withdrawing or electron-donating effect of a substituent on the aromatic ring. | Influences the molecule's reactivity and interaction with biological sites. | nih.gov |
| pKa (Ionization Constant) | Indicates the acidity of the phenolic hydroxyl group. | Affects the proportion of ionized vs. unionized forms of the phenol, which have different toxicities and abilities to cross cell membranes. | nih.govjst.go.jp |
Environmental Health Risk Assessment from Iodinated By-products
The formation of iodinated disinfection byproducts like this compound in drinking water and aquatic environments represents a potential risk to human and environmental health. amazonaws.comcsic.es Risk assessment involves evaluating the likelihood of adverse effects resulting from exposure to these compounds.
Formation and Exposure: I-DBPs are formed when disinfectants, particularly chloramine (B81541), react with natural organic matter in water sources containing iodide. amazonaws.comengineering.org.cn While often present at lower concentrations than regulated DBPs, their significantly higher toxicity raises concerns. amazonaws.comacs.org Studies have detected various iodinated phenolic DBPs in tap water, with concentrations typically in the nanogram per liter (ng/L) range. nih.gov The use of chloramination for disinfection can lead to significantly higher concentrations and associated cytotoxicity of iodinated phenolic DBPs compared to chlorination. nih.gov
Future Research Directions and Emerging Areas in 4 Iodo 2,3 Dimethylphenol Chemistry
Exploration of New Synthetic Pathways and Green Methodologies
The synthesis of 4-iodo-2,3-dimethylphenol and related iodophenols is moving towards more environmentally benign methods. Traditional iodination procedures often involve stoichiometric reagents and harsh conditions. The future lies in the development of catalytic systems that are not only efficient but also adhere to the principles of green chemistry.
Key areas of exploration include:
Aerobic Oxyiodination: The use of molecular oxygen as a terminal oxidant in the presence of a suitable catalyst presents a green alternative for the iodination of phenols. Copper(II) nitrate (B79036) has been shown to be an effective catalyst for the aerobic oxyiodination of various phenols using I₂ as the iodinating reagent in water, offering high atom economy.
Hydrogen Peroxide as an Oxidant: An efficient and selective method for the iodination of phenols has been developed using iodine and hydrogen peroxide in water. This method has proven effective for phenol (B47542) derivatives containing electron-withdrawing groups, yielding good results under relatively mild conditions researchgate.net.
Novel Reagents: The discovery of new reagent systems, such as I₂/NaNO₂, allows for the regioselective iodination of phenols at room temperature, providing significant yields in a short timeframe researchgate.net.
Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents like water or recyclable ionic liquids is a critical direction. These approaches aim to minimize the generation of hazardous waste. For instance, an environmentally friendly protocol for the oxidative iodofunctionalization of olefins has been developed using I₂O₅ as an inorganic oxidant in a green solvent, which avoids organic byproducts figshare.com.
Table 1: Comparison of Green Iodination Methodologies for Phenols
| Methodology | Key Reagents/Catalysts | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Aerobic Oxyiodination | I₂, O₂, Copper(II) nitrate | Water | High atom economy, uses a green solvent and oxidant. | researchgate.net |
| Hydrogen Peroxide Promoted | I₂, H₂O₂ | Water | Mild conditions, good yields for deactivated phenols. | researchgate.net |
| Nitrite-Promoted Iodination | I₂, NaNO₂ | Various | Room temperature reaction, regioselective. | researchgate.net |
| Oxidative Iodofunctionalization | I₂O₅ | Green Solvents | No organic byproducts, mild conditions. | figshare.com |
Advanced Mechanistic Investigations (e.g., missing reactivities, catalytic cycles)
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivities. Advanced mechanistic investigations will likely employ a combination of experimental techniques and computational modeling.
Future research in this area will focus on:
Elucidation of Catalytic Cycles: While catalytic methods are being developed, the precise mechanisms of the catalytic cycles are often not fully understood. For instance, in the oxidation of aromatic compounds, metalloenzymes like cytochrome P450 utilize complex catalytic cycles involving high-valent metal-oxo species mdpi.com. Understanding the intermediates and transition states in synthetic catalytic systems for the functionalization of this compound is a key objective.
Missing Reactivities: Investigating the untapped potential of this compound in reactions beyond its current applications is a promising avenue. This includes exploring its participation in novel coupling reactions, cycloadditions, or as a precursor to reactive intermediates.
Computational Modeling: Density Functional Theory (DFT) is a powerful tool for probing reaction mechanisms. DFT studies can provide insights into the energetics of different reaction pathways, the structures of intermediates and transition states, and the role of catalysts and solvents. For example, DFT has been used to investigate the mechanism of phenol dearomatization mediated by iodine(III) reagents, revealing that the process is promoted by the dearomatization of the phenolate (B1203915) ligand on the iodine(III) center researchgate.net.
Development of Next-Generation Hypervalent Iodine Reagents
This compound serves as an excellent starting material for the synthesis of hypervalent iodine(III) and iodine(V) reagents. These reagents are valuable in organic synthesis due to their low toxicity, high reactivity, and selectivity as oxidizing agents.
Future developments in this area are expected to include:
Novel Reagent Synthesis: The oxidation of this compound can lead to a variety of hypervalent iodine compounds, such as (diacetoxyiodo)-2,3-dimethylphenol or 2,3-dimethyl-4-iodosylphenol. Research is focused on developing efficient and safe methods for their synthesis, for example, using oxidants like m-chloroperoxybenzoic acid (mCPBA) or oxone diva-portal.orgorganic-chemistry.org.
Chiral Hypervalent Iodine Reagents: The development of chiral hypervalent iodine reagents derived from this compound could enable enantioselective transformations, a highly sought-after goal in modern organic synthesis.
Recyclable and Catalytic Systems: A significant focus is on creating recyclable hypervalent iodine reagents or developing catalytic systems where the iodoarene is oxidized in situ. This approach enhances the sustainability of processes that utilize these reagents docksci.comorganic-chemistry.org. For example, recyclable ion-supported hypervalent iodine reagents have been developed for the environmentally friendly oxidation of sulfides to sulfoxides organic-chemistry.org.
Targeted Applications in Drug Discovery and Materials Science
The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.
Drug Discovery: The 2,3-dimethylphenol (B72121) scaffold is present in various biologically active molecules. The iodine atom in this compound provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity. Hypervalent iodine reagents derived from this compound can be used to introduce functional groups into drug candidates nih.gov.
Materials Science: Phenolic compounds are precursors to polymers and other materials. 2,3-Dimethylphenol itself can be used in the synthesis of various chemical products nih.gov. The iodinated derivative offers a site for polymerization or for the attachment of functional groups to create materials with tailored electronic, optical, or physical properties.
The presence of an iodine atom in this compound makes it a prime candidate for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. Various radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, can be incorporated into the molecule.
Future research will likely involve:
Radiolabeling Methodologies: Developing efficient and rapid methods for the radiosynthesis of [¹²³I]-, [¹²⁴I]-, [¹²⁵I]-, or [¹³¹I]-4-iodo-2,3-dimethylphenol is essential for their clinical translation. These methods often involve isotopic exchange or the radioiodination of a suitable precursor.
PET and SPECT Imaging Agents: Iodine-124 is a positron emitter suitable for Positron Emission Tomography (PET) imaging, while Iodine-123 is used for Single Photon Emission Computed Tomography (SPECT) imaging. Radiolabeled this compound derivatives could be designed to target specific biological pathways or receptors for disease diagnosis.
Targeted Radiotherapy: Iodine-131 is a beta-emitter used for targeted radiotherapy. By attaching a targeting moiety to a [¹³¹I]-labeled this compound derivative, it may be possible to deliver a cytotoxic radiation dose specifically to cancer cells.
Comprehensive Environmental Impact Assessment and Mitigation Strategies
As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of this compound is crucial. Future research should focus on a comprehensive environmental impact assessment and the development of effective mitigation strategies.
Key areas for investigation include:
Biodegradation Pathways: Studies on the biodegradation of dimethylphenols by various bacteria have shown that different catabolic pathways are employed nih.gov. Investigating the biodegradability of this compound is essential to determine its persistence in the environment. It is known that some bacteria can perform reductive dehalogenation of iodinated compounds nih.govnih.gov.
Toxicity Assessment: The toxicity of this compound to aquatic organisms and other environmental species needs to be evaluated. This data is critical for establishing environmental quality standards and for risk assessment.
Mitigation and Remediation: In case of environmental contamination, developing effective remediation strategies is paramount. This could involve bioremediation approaches using microorganisms capable of degrading the compound or advanced oxidation processes.
Synergistic Computational and Experimental Approaches
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research in all the areas mentioned above. This synergistic approach can provide a deeper understanding of chemical systems and guide the design of new experiments.
Future research will benefit from:
Predictive Modeling: Using DFT and other computational methods to predict the reactivity, selectivity, and properties of this compound and its derivatives. For example, computational studies can help in designing more efficient catalysts for its synthesis or in predicting the binding affinity of its derivatives to biological targets nih.govmdpi.com.
Mechanism-Guided Discovery: Employing computational tools to elucidate reaction mechanisms, which can then be used to optimize reaction conditions and to discover new transformations. DFT modeling has been used to understand the pathways of Suzuki-Miyaura reactions and accompanying hydrodebromination processes mdpi.com.
Virtual Screening: In drug discovery, computational docking and molecular dynamics simulations can be used to screen libraries of virtual compounds derived from this compound for their potential biological activity, thus prioritizing synthetic efforts.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Iodo-2,3-dimethylphenol?
Methodological Answer:
this compound can be synthesized via electrophilic aromatic iodination. A common approach involves reacting 2,3-dimethylphenol with iodine monochloride (ICl) or KI/oxidizing agents (e.g., NaIO₄) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C). Monitor reaction progress using TLC, and purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Basic: How can HPLC-UV be optimized for quantifying trace amounts of this compound in complex matrices?
Methodological Answer:
Use a reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% trifluoroacetic acid (TFA) at 1.0 mL/min flow rate. Set UV detection to 280 nm (iodoaromatic absorbance). Pre-treat samples with ascorbic acid (1% w/v) to quench residual oxidizing agents (e.g., ClO₂) that may degrade the analyte. Validate method precision (RSD < 2%) and recovery (>95%) using spiked matrices .
Basic: What precautions are necessary to ensure sample stability during storage and analysis?
Methodological Answer:
Store this compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent photolytic deiodination or oxidation. For aqueous solutions, add 0.1% ascorbic acid to scavenge reactive oxygen species. Avoid prolonged exposure to light or alkaline conditions (pH > 9), which accelerate degradation .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The methyl groups at positions 2 and 3 introduce steric hindrance, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To enhance reactivity:
- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the Pd(0) intermediate.
- Optimize solvent polarity (e.g., DMF/H₂O) and base (e.g., K₂CO₃) to balance electronic activation and steric shielding.
Compare yields with less hindered analogs (e.g., 4-iodophenol) to quantify steric effects .
Advanced: How can conflicting data on degradation pathways be resolved?
Methodological Answer:
Contradictory degradation profiles (e.g., deiodination vs. oxidative cleavage) may arise from varying experimental conditions. Conduct controlled studies:
- Use LC-MS/MS to identify degradation products under oxidative (H₂O₂), acidic (HCl), and UV-light conditions.
- Apply kinetic modeling (e.g., pseudo-first-order rate constants) to compare pathways.
- Validate findings with isotopically labeled analogs (e.g., deuterated derivatives) to track specific bond cleavage .
Advanced: What strategies mitigate interference from co-eluting isomers in chromatographic analysis?
Methodological Answer:
Isomeric interference (e.g., 4-Iodo-2,5-dimethylphenol) can be resolved via:
- Mobile phase optimization : Adjust pH to 3.0 (using formic acid) to exploit differences in ionization.
- Column selection : Use a phenyl-hexyl stationary phase for enhanced π-π interactions with aromatic analytes.
- Post-column derivatization : React with dansyl chloride to introduce fluorophores for selective detection .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign methyl (δ 2.1–2.3 ppm), phenolic OH (δ 5.8 ppm, broad), and aromatic protons (δ 6.9–7.2 ppm).
- FT-IR : Confirm O–H stretch (3200–3500 cm⁻¹) and C–I vibration (500–600 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ at m/z 262.9712 (C₈H₉IO⁺) with isotopic pattern matching ¹²⁷I .
Advanced: How does the compound behave under photolytic conditions relevant to environmental fate studies?
Methodological Answer:
Design experiments using a solar simulator (λ > 290 nm) in aqueous matrices. Monitor:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
